5-phenyl-N,N-dipropyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
5-phenyl-N,N-dipropyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound characterized by its unique structural features, including a pyrrolo[2,3-d]pyrimidine core substituted with phenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N,N-dipropyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidines and diketones under acidic or basic conditions.
Substitution Reactions:
Amine Functionalization: The N,N-dipropylamine moiety can be introduced through nucleophilic substitution reactions using alkyl halides and amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and phenyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyrimidine ring or the phenyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.
Major Products
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to their structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism by which 5-phenyl-N,N-dipropyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its effects would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Lacks the N,N-dipropylamine moiety.
5-phenyl-N,N-dipropyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the trifluoromethyl group and the N,N-dipropylamine moiety in 5-phenyl-N,N-dipropyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine makes it unique. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from similar compounds.
Properties
Molecular Formula |
C25H25F3N4 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
5-phenyl-N,N-dipropyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H25F3N4/c1-3-13-31(14-4-2)23-22-21(18-9-6-5-7-10-18)16-32(24(22)30-17-29-23)20-12-8-11-19(15-20)25(26,27)28/h5-12,15-17H,3-4,13-14H2,1-2H3 |
InChI Key |
NTUGLTKCLVKLQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC=NC2=C1C(=CN2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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